molecular formula C22H30N6O2 B5540979 N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No.: B5540979
M. Wt: 410.5 g/mol
InChI Key: RMONDOFRMUZWPM-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C22H30N6O2 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.24302422 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the synthesis of novel heterocyclic compounds derived from specific chemical structures for potential use as anti-inflammatory and analgesic agents. These compounds have been synthesized through various chemical reactions, demonstrating the ability to inhibit cyclooxygenase-1/2 (COX-1/2) with significant analgesic and anti-inflammatory activities, indicating their potential therapeutic applications (Abu‐Hashem et al., 2020).

Development of Selective Receptor Antagonists

Another area of research involves the development of selective receptor antagonists, such as the 5-HT1A serotonin antagonist, which are important for understanding neurotransmitter systems and developing treatments for neuropsychiatric disorders. Studies on structural modifications of these antagonists have led to improved selectivity and affinity, contributing to the broader field of receptor-targeted therapeutics (Raghupathi et al., 1991).

Radiolabeled Compounds for Neurotransmitter Studies

Radiolabeled compounds, such as [18F]p-MPPF, have been developed for studying the serotonergic neurotransmission with positron emission tomography (PET), providing insights into the functioning of serotonin receptors in various conditions, including neurological disorders. This research underscores the importance of developing specific radiolabeled compounds for in vivo imaging and study of neurotransmitter systems (Plenevaux et al., 2000).

Characterization and Bioactivity of Novel Analogs

Further research has explored the characterization and bioactivity of novel analogs, such as urea-based TRPV1 antagonists, highlighting the process of chemical modification to achieve improved pharmacological profiles. These studies contribute to the development of new treatments for chronic pain by identifying compounds with enhanced efficacy and tolerability (Nie et al., 2020).

Metabolism Studies for Antineoplastic Agents

The metabolism of antineoplastic tyrosine kinase inhibitors, like flumatinib, in chronic myelogenous leukemia patients has been studied to identify the main metabolic pathways. Understanding the metabolism of these compounds is crucial for optimizing their efficacy and reducing potential side effects in cancer treatment (Gong et al., 2010).

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-17-6-7-19(30-2)18(16-17)24-22(29)28-14-12-26(13-15-28)20-8-9-23-21(25-20)27-10-4-3-5-11-27/h6-9,16H,3-5,10-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMONDOFRMUZWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.